1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and a carboxylic acid group. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.
Mechanism of Action
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer
Mode of Action
Given the potential similarity to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it might interact with its target by binding to the active site and inhibiting the function of the enzyme . .
Biochemical Pathways
If it indeed acts as an inhibitor of HIV-1 integrase, it could potentially interfere with the integration of the viral genome into the host DNA, a critical step in the HIV replication cycle .
Result of Action
If it acts similarly to the HIV-1 integrase inhibitors, it could prevent the integration of the viral genome into the host DNA, thereby inhibiting viral replication .
Preparation Methods
The synthesis of 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl, fluoro, and morpholine substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: The fluoro and morpholine groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various quinolone derivatives with altered functional groups.
Scientific Research Applications
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: This compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical agents.
Comparison with Similar Compounds
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics, such as ciprofloxacin and levofloxacin. While all these compounds share a similar quinoline core, they differ in their substituents, which can affect their spectrum of activity, potency, and pharmacokinetic properties. For example:
Ciprofloxacin: Contains a cyclopropyl group at the N-1 position and a piperazine ring at the C-7 position.
Levofloxacin: Contains a methyl group at the N-1 position and a piperazine ring at the C-7 position. The unique combination of substituents in this compound contributes to its distinct antibacterial profile and makes it a valuable compound for research and development.
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-3-5-23-6-4-19/h7-9H,2-6H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGUZPQPISQBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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